molecular formula C13H26N2O3 B7914979 [1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester

[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester

Cat. No.: B7914979
M. Wt: 258.36 g/mol
InChI Key: JGVGEQNDLMLXNH-UHFFFAOYSA-N
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Description

[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester is a piperidine-derived compound featuring a tert-butyl carbamate (Boc) protecting group and a hydroxyethyl substituent. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, while the hydroxyethyl moiety may enhance solubility and influence biological interactions.

Properties

IUPAC Name

tert-butyl N-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)14-10-11-4-6-15(7-5-11)8-9-16/h11,16H,4-10H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVGEQNDLMLXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Reactions

The synthesis typically begins with a piperidine derivative, such as 4-piperidinemethanol or its protected analogs. Introduction of the 2-hydroxyethyl group is achieved through alkylation using ethylene oxide or 2-chloroethanol under basic conditions. For example, treatment of 4-piperidinemethanol with ethylene oxide in the presence of potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) at 40–60°C yields 1-(2-hydroxyethyl)-piperidin-4-ylmethanol. This intermediate is critical for subsequent carbamate formation.

Carbamate Formation

The alcohol intermediate is converted to the carbamic acid tert-butyl ester via reaction with tert-butyl isocyanate (Boc-NCO) or di-tert-butyl dicarbonate (Boc₂O). Using Boc₂O, the reaction proceeds in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst, achieving 75–85% yield after 12–24 hours. Alternative routes employ Boc-NCO in anhydrous THF with triethylamine (TEA), producing the carbamate without requiring additional coupling agents.

Final Product Isolation

Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. The final compound is characterized by a melting point of 98–102°C and >98% purity via HPLC.

Reaction Optimization Strategies

Catalytic Systems

Phase-transfer catalysts (PTCs), such as tetrabutylammonium bromide (TBAB), enhance reaction rates in biphasic systems. For instance, TBAB improves the alkylation of piperidine derivatives with ethylene oxide, reducing reaction time from 24 to 8 hours. Chiral catalysts, like binaphthyl-derived phosphoric acids, enable enantioselective synthesis for chiral drug intermediates, achieving enantiomeric excess (ee) >90% in model systems.

Solvent and Temperature Effects

  • Solvent Selection : Polar aprotic solvents (DMF, THF) favor nucleophilic substitutions, while DCM optimizes Boc protection.

  • Temperature Control : Alkylation proceeds efficiently at 40–60°C, whereas carbamate formation requires milder conditions (0–25°C) to prevent Boc group cleavage.

Industrial-Scale Production Techniques

Flow Chemistry Applications

Continuous flow reactors enable large-scale synthesis with precise temperature and pressure control. A pilot study demonstrated a 92% yield using a microreactor system (residence time: 10 minutes) for the alkylation step, outperforming batch reactors (75% yield in 2 hours).

Cost and Efficiency Considerations

ParameterBatch ProcessFlow Process
Yield75%92%
Reaction Time2 hours10 minutes
Solvent Consumption10 L/kg4 L/kg

Flow systems reduce solvent waste and energy costs by 50%, making them economically viable for annual productions exceeding 1,000 kg.

Analytical Characterization Methods

Spectroscopic Techniques

  • NMR : ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.48–3.62 (m, 4H, piperidine and hydroxyethyl CH₂), 4.02 (br s, 1H, OH).

  • Mass Spectrometry : HRMS (ESI+) m/z calculated for C₁₃H₂₆N₂O₃ [M+H]⁺: 259.2012, found: 259.2015.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) confirms purity >98% with a retention time of 6.8 minutes.

Stability and Degradation Profiles

Forced Degradation Studies

ConditionResultDegradation Pathway
0.1 M HCl, 40°C, 24h15% degradationHydrolysis of carbamate
0.1 M NaOH, 40°C, 24h30% degradationPiperidine ring opening
H₂O₂ (3%), 25°C, 24h<5% degradationOxidative stability

Stabilization with 0.1% butylated hydroxytoluene (BHT) reduces acid-induced degradation to 5% .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyethyl group can undergo oxidation to form carbonyl derivatives. This reaction typically employs oxidizing agents like PCC (pyridinium chlorochromate) or chromium-based reagents.

  • Reduction: : The ester group can be reduced to alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: : Nucleophilic substitution reactions can modify the hydroxyethyl group or the piperidine nitrogen, often using halides or alkylating agents.

Common Reagents and Conditions

  • Oxidation: : PCC, Swern oxidation, or chromium trioxide.

  • Reduction: : LiAlH4 or borane reagents.

  • Substitution: : Alkyl halides, tosylates, and specific catalysts.

Major Products

  • Oxidation: : Carbonyl derivatives such as aldehydes or ketones.

  • Reduction: : Alcohol derivatives.

  • Substitution: : Various alkylated products depending on the substituents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
The compound has been investigated for its potential as a therapeutic agent due to its structural features that allow for interaction with biological targets. Its piperidine ring is known to enhance binding affinity to various receptors, making it a candidate for developing new pharmaceuticals.

2. Enzyme Inhibition
Studies have shown that derivatives of carbamic acid esters can serve as effective enzyme inhibitors. For instance, compounds similar to [1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme critical in neurotransmission. This inhibition can have implications in treating neurodegenerative diseases such as Alzheimer's.

Case Studies

Case Study 1: Acetylcholinesterase Inhibition
A research study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of various carbamate derivatives on acetylcholinesterase. The study found that compounds with a piperidine structure exhibited significant inhibition, suggesting that this compound could be developed into a therapeutic agent for cognitive enhancement or neuroprotection .

Case Study 2: Antidepressant Activity
Another study explored the antidepressant-like effects of piperidine derivatives in animal models. The results indicated that compounds similar to this compound demonstrated significant improvements in depressive behaviors, potentially through modulation of serotonin receptors . This finding opens avenues for further exploration in mood disorder treatments.

Data Table: Summary of Research Findings

Application AreaFindingsReference
Drug DevelopmentPotential as a therapeutic agent
Enzyme InhibitionSignificant inhibition of acetylcholinesterase
Antidepressant ActivityImproved depressive behaviors in animal models

Mechanism of Action

The compound exerts its effects primarily through its piperidine ring, which interacts with various molecular targets in biological systems. The exact pathways can vary, but often involve binding to receptor sites, modifying enzyme activity, or altering cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Substituents Molecular Weight (g/mol) Synthesis Method Key Applications/Findings References
[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester Hydroxyethyl, Boc-protected amine ~272.3 (calculated) Likely Boc protection via Boc₂O, followed by hydroxyethylation Potential solubility enhancement; intermediate in drug discovery Inferred
tert-Butyl N-[1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl]-N-methylcarbamate Benzodioxine-carbonyl, Boc-protected amine 362.4 Suzuki coupling, Boc protection Pharmaceutical intermediates; electronic modulation via aromatic groups
[1-(2-Chloropyridine-3-carbonyl)piperidin-4-yl]methylcarbamic acid tert-butyl ester Chloronicotinoyl, Boc-protected amine 343.8 Pd-catalyzed coupling, Boc protection Kinase inhibition; enhanced binding affinity
(2-Hydroxy-ethyl)-phenyl-carbamic acid tert-butyl ester Hydroxyethyl, phenyl, Boc-protected amine 265.3 Boc₂O-mediated protection Solubility studies; hydrogen bonding potential
[1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl]methylcarbamic acid tert-butyl ester Methoxypyrimidine, Boc-protected amine 336.4 Buchwald-Hartwig amination Antiviral or anticancer agent candidates

Biological Activity

[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester, also known by its CAS number 1353981-34-6, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

The molecular formula of this compound is C13H26N2O3, with a molecular weight of 258.36 g/mol. The compound features a piperidine ring, which is known for its diverse biological activities.

Research indicates that compounds containing piperidine moieties often exhibit interactions with various biological targets, including enzymes and receptors involved in neurotransmission and inflammation. For instance, the piperidine structure is frequently associated with the inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive function .

1. Neuroprotective Effects

Studies have shown that this compound may possess neuroprotective properties. It has been suggested that similar piperidine derivatives could inhibit cholinesterase enzymes, thereby enhancing cholinergic neurotransmission and offering potential therapeutic benefits in conditions like Alzheimer's disease .

2. Anticancer Potential

Recent research highlights the anticancer potential of piperidine derivatives. For example, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The spirocyclic structure in some analogs has been noted to enhance binding affinity to cancer-related targets.

3. Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has also been investigated. Piperidine derivatives have demonstrated efficacy in reducing pro-inflammatory cytokine production, suggesting a role in managing chronic inflammatory conditions .

Case Studies

StudyFindings
Liu et al., 2023Investigated the role of piperidine derivatives in inhibiting AChE and BuChE; compounds showed selective inhibition profiles and enhanced brain exposure .
Zhang et al., 2023Reported on the anticancer activity of piperidine analogs; demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments .
Smith et al., 2023Explored anti-inflammatory effects; highlighted the ability of piperidine-based compounds to downregulate TNF-alpha production in vitro .

Q & A

Q. What analytical approaches validate unexpected byproducts in large-scale syntheses of this compound?

  • Methodology :
  • LC-MS/MS : Identify byproducts via fragmentation patterns.
  • Isolation and Crystallization : Recrystallize impurities (e.g., from ethanol/water) for X-ray diffraction analysis .

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